molecular formula C14H18FN3O4S B2451874 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034335-63-0

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2451874
CAS No.: 2034335-63-0
M. Wt: 343.37
InChI Key: ZACSFOVEFAHWMY-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a chemical compound of interest in various scientific domains due to its unique structural features. This compound incorporates a fluorinated benzothiadiazole core with a tetrahydrofuran carboxamide moiety, contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves several synthetic steps:

  • Synthesis of the Fluorinated Benzothiadiazole Core: : Starting with commercially available precursors, the fluorinated benzothiadiazole is synthesized through a sequence of halogenation, nitration, and sulfonation reactions. Reaction conditions usually involve specific solvents such as chloroform or dichloromethane and temperature control to achieve desired yields.

  • Formation of the Tetrahydrofuran Carboxamide Moiety: : This involves the coupling of the tetrahydrofuran derivative with the appropriate carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) and N,N'-dimethylaminopyridine (DMAP). The reaction is carried out under inert atmosphere conditions to avoid oxidation.

Industrial Production Methods

Industrial-scale production may incorporate similar synthetic strategies but optimized for higher efficiency and yield. This may include the use of continuous flow reactors for better reaction control and scaling up the use of catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, forming sulfoxides and sulfones under controlled conditions.

  • Reduction: : Reduction reactions may target the nitro groups if present, converting them to amines using hydrogenation over catalysts like palladium on carbon.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: : Palladium on carbon with hydrogen gas.

  • Substitution Reagents: : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for deprotonation followed by alkyl halides.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation.

  • Amines: from reduction of nitro groups.

  • Functionalized Derivatives: through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound's unique electronic properties due to its fluorinated and sulfur-containing moieties make it an attractive candidate for designing organic semiconductors and catalysts.

Biology

Its potential bioactivity is of interest in medicinal chemistry. Research suggests it could be a lead compound for developing new drugs targeting specific enzymes or receptors due to its structural resemblance to known bioactive molecules.

Medicine

In medicine, its structural features may contribute to anticancer, antimicrobial, or antiviral activities. Studies are ongoing to evaluate its efficacy and safety in various therapeutic applications.

Industry

In the industrial domain, this compound might be utilized in the fabrication of materials with specialized properties such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide exerts its effects largely depends on its target application.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : It may inhibit enzymes by binding to active sites or allosteric sites, leading to reduced activity.

  • Receptor Modulation: : It could modulate receptor functions either as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide: shares similarities with other fluorinated benzothiadiazole derivatives.

  • 6-fluoro-3-methylbenzothiadiazole: : A precursor in the synthetic pathway.

  • Fluorobenzothiazoles: : Structurally related compounds with comparable electronic properties.

  • Tetrahydrofuran derivatives: : Compounds with similar cyclic ether structures contributing to solubility and stability characteristics.

Highlighting Uniqueness

This compound is unique due to its specific combination of a fluorinated benzothiadiazole core with a tetrahydrofuran carboxamide moiety. This structural uniqueness lends it distinct electronic properties and potential bioactivities not commonly found in other related compounds.

Enjoy diving into the intricate details of chemistry!

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S/c1-17-12-3-2-11(15)8-13(12)18(23(17,20)21)6-5-16-14(19)10-4-7-22-9-10/h2-3,8,10H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACSFOVEFAHWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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